molecular formula C9H6ClN3O2 B1456355 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 90839-68-2

1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1456355
CAS RN: 90839-68-2
M. Wt: 223.61 g/mol
InChI Key: YVKFFPKGAPZNQR-UHFFFAOYSA-N
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Description

Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their versatility and potential for modification .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with carboxylic acids or their derivatives . The exact method would depend on the specific substituents present in the desired compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . The exact structure would depend on the specific substituents present in the compound .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in a variety of chemical reactions, depending on their substituents . They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in various cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and the nature of its substituents .

Scientific Research Applications

Triazole Derivatives in Pharmacology

Triazole derivatives, such as 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, have shown valuable pharmacological properties. Specifically, they have demonstrated anti-convulsive activity and potential usefulness in treating epilepsy, tension, and agitation conditions (Shelton, 1981).

Reactivity in Multicomponent Reactions

The reactivity of similar triazole compounds in multicomponent reactions has been studied, particularly with pyruvic acid and aldehydes. These studies have led to the formation of novel compounds, highlighting the potential of triazole derivatives in synthesizing new chemical entities (Sakhno et al., 2011).

Structural and Spectroscopic Studies

Triazole compounds have been the subject of structural and spectroscopic studies, using techniques like X-ray diffraction, IR, and NMR. These studies provide insights into the molecular structure and bonding characteristics of triazole derivatives (Şahin et al., 2014).

Extraction Studies

Triazole derivatives have been utilized in the extraction of acids, demonstrating their potential in chemical separation processes. Such studies offer valuable information about the extraction mechanisms and efficiency of triazole compounds (Golubyatnikova et al., 2012).

Corrosion Inhibition

Research has also explored the use of triazole derivatives as corrosion inhibitors. They have shown high efficiency in preventing corrosion in acidic media, indicating their potential application in material protection (Lagrenée et al., 2002).

Synthesis of Novel Compounds

Triazole derivatives have been key in synthesizing various novel compounds with potential anti-inflammatory and molluscicidal activities. Such research expands the chemical diversity and potential applications of triazole-based compounds in different fields (El Shehry et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, some 1,2,4-triazole derivatives are known to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogens .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity . For example, some compounds may be toxic if swallowed, cause skin or eye irritation, or may cause respiratory irritation .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the design and synthesis of new derivatives with improved biological activity, the exploration of new synthetic methods, and the investigation of their mechanism of action .

properties

IUPAC Name

1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKFFPKGAPZNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744467
Record name 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

90839-68-2
Record name 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14.8 g (62.3 mmol) 1-(3-chloro-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester was taken up in 70 mL THF and treated with 40 mL 4M aqueous NaOH solution at RT for 12 h. The reaction mixture was diluted with water, THF was removed by distillation, ice water was added and the mixture was acidified with 4 M aqueous HCl solution. The precipitated was filtered off, washed with water and triturated with diethyl ether.
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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